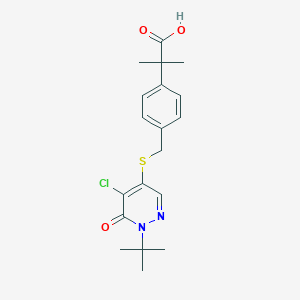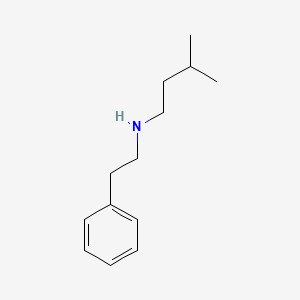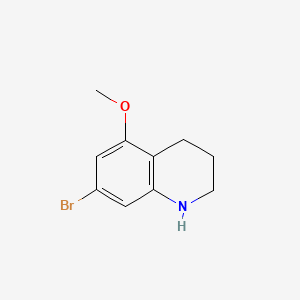
7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline is a chemical compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 5th position on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields of scientific research.
Preparation Methods
The synthesis of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxy-1,2,3,4-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include various substituted tetrahydroquinoline derivatives with potential biological activities.
Scientific Research Applications
7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that promote neuroprotection . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
7-Bromo-5-methoxy-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
7-Bromo-1,2,3,4-tetrahydroisoquinoline: This compound lacks the methoxy group at the 5th position and has different biological activities and chemical properties.
5,7-Dibromo-8-methoxyquinoline: This compound has an additional bromine atom and a different substitution pattern, leading to distinct chemical reactivity and biological effects.
6,8-Dibromo-1,2,3,4-tetrahydroquinoline: This compound has bromine atoms at the 6th and 8th positions, resulting in unique chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
7-bromo-5-methoxy-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h5-6,12H,2-4H2,1H3 |
InChI Key |
LNDSCWKUFKXPFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1CCCN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



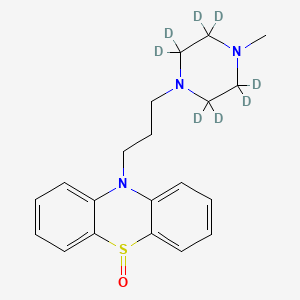


![O-[(oxetan-3-yl)methyl]hydroxylamine](/img/structure/B13447556.png)
![2-Bromo-4-[(propane-2-sulfonyl)methyl]aniline](/img/structure/B13447560.png)



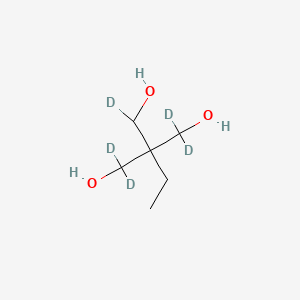
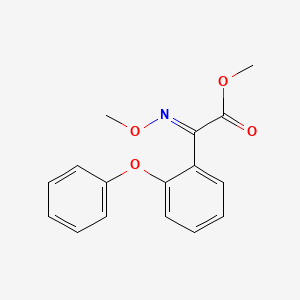
![N,N'-[5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide]](/img/structure/B13447602.png)
